molecular formula C14H14N4OS B12861626 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12861626
M. Wt: 286.35 g/mol
InChI Key: NZTAAQDVDQQLAA-UHFFFAOYSA-N
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Description

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the thiazole ring, followed by the introduction of the oxadiazole ring. The final step involves the addition of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(4-methylphenyl)-1,3-thiazole: Shares the thiazole ring structure.

    1,3,4-Oxadiazole: Contains the oxadiazole ring.

    2-Amino-1,3,4-oxadiazole: Similar functional groups.

Uniqueness

What sets 5-((2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)methyl)-1,3,4-oxadiazol-2-amine apart is the combination of the thiazole and oxadiazole rings with the amine group, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

5-[[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C14H14N4OS/c1-8-3-5-10(6-4-8)13-11(20-9(2)16-13)7-12-17-18-14(15)19-12/h3-6H,7H2,1-2H3,(H2,15,18)

InChI Key

NZTAAQDVDQQLAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)C)CC3=NN=C(O3)N

Origin of Product

United States

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